molecular formula C9H8FNS B12675003 Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- CAS No. 96159-82-9

Thiazole, 4,5-dihydro-2-(4-fluorophenyl)-

Cat. No.: B12675003
CAS No.: 96159-82-9
M. Wt: 181.23 g/mol
InChI Key: XPSSLMFXRUOVPF-UHFFFAOYSA-N
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Description

Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . Another approach includes the reaction of cysteine with substituted benzonitriles, resulting in the formation of 2-aryl-4,5-dihydrothiazoles with yields ranging from 64% to 89% . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the presence of the fluorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

96159-82-9

Molecular Formula

C9H8FNS

Molecular Weight

181.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C9H8FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

XPSSLMFXRUOVPF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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